Product packaging for Quinolin-2-yl diethylcarbamate(Cat. No.:CAS No. 117902-17-7)

Quinolin-2-yl diethylcarbamate

Cat. No.: B8726362
CAS No.: 117902-17-7
M. Wt: 244.29 g/mol
InChI Key: NIPVCUUMACEMII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinolin-2-yl diethylcarbamate (CAS 117902-17-7) is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It is characterized as a yellow to pale yellow or colorless oily liquid with a predicted boiling point of 378.6 ± 24.0 °C and a density of 1.156 ± 0.06 g/cm³ at 20 °C . For optimal stability, it is recommended to be stored sealed in a dry environment at 2-8 °C . This compound belongs to a class of quinoline-O-carbamate derivatives that are actively being investigated as multi-target-directed ligands (MTDLs) for the potential treatment of Alzheimer's disease (AD) . The rational design of these hybrids leverages the biological profile of the quinoline scaffold, which is found in several compounds with known neuroprotective effects, and the carbamate pharmacophore, which is a key feature of the established acetylcholinesterase inhibitor rivastigmine . Research indicates that such compounds can function as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . By inhibiting these enzymes, they increase the availability of the neurotransmitter acetylcholine in the brain, helping to alleviate cholinergic deficits associated with AD memory loss, and may also reduce the pathological aggregation of amyloid-β peptides . This makes this compound a valuable precursor or research tool for scientists developing novel multifunctional therapeutic agents aimed at modifying the progression of Alzheimer's disease. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O2 B8726362 Quinolin-2-yl diethylcarbamate CAS No. 117902-17-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117902-17-7

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

quinolin-2-yl N,N-diethylcarbamate

InChI

InChI=1S/C14H16N2O2/c1-3-16(4-2)14(17)18-13-10-9-11-7-5-6-8-12(11)15-13/h5-10H,3-4H2,1-2H3

InChI Key

NIPVCUUMACEMII-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=NC2=CC=CC=C2C=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for Quinolin 2 Yl Diethylcarbamate and Analogues

Established Synthetic Routes to Quinoline-O-Carbamates

The formation of the carbamate (B1207046) ester on a quinoline (B57606) ring is a key transformation in the synthesis of this class of compounds. Several established methodologies can be employed, ranging from direct acylation of a hydroxyl group to the construction of the quinoline ring itself with the carbamate precursor already in place.

Direct Carbamoylation Approaches for Quinoline Scaffolds

The most direct and widely utilized method for the synthesis of quinoline-O-carbamates is the direct carbamoylation of a corresponding hydroxyquinoline precursor. This approach involves the reaction of a hydroxyquinoline with a suitable carbamoyl (B1232498) chloride in the presence of a base.

A common procedure for the synthesis of a series of quinoline-O-carbamate derivatives, including analogues of quinolin-2-yl diethylcarbamate, involves treating the appropriate hydroxyquinoline with N,N-disubstituted carbamoyl chlorides. nih.gov The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) (CH3CN) with a base like potassium carbonate (K2CO3) to facilitate the reaction. The mixture is heated to around 65 °C for a period of 6 to 10 hours to ensure the completion of the reaction. nih.gov This method is versatile and allows for the synthesis of a variety of quinoline-O-carbamates by simply changing the starting hydroxyquinoline and the N,N-disubstituted carbamoyl chloride. For instance, quinolin-4-yl diethylcarbamate was synthesized from 4-hydroxyquinoline (B1666331) and diethylcarbamoyl chloride, yielding a light yellow oil. nih.gov

Starting Material (Hydroxyquinoline)Reagent (Carbamoyl Chloride)BaseSolventConditionsProduct Class
4-HydroxyquinolineDiethylcarbamoyl chlorideK2CO3CH3CN65 °C, 6-10 hQuinolin-4-yl diethylcarbamate
5-HydroxyquinolineDiethylcarbamoyl chlorideK2CO3CH3CN65 °C, 6-10 hQuinolin-5-yl diethylcarbamate
6-HydroxyquinolineDiethylcarbamoyl chlorideK2CO3CH3CN65 °C, 6-10 hQuinolin-6-yl diethylcarbamate
8-HydroxyquinolineDiethylcarbamoyl chlorideK2CO3CH3CN65 °C, 6-10 hQuinolin-8-yl diethylcarbamate

Transition Metal-Catalyzed Syntheses of Quinoline Derivatives

Transition metal catalysis plays a pivotal role in the synthesis of the quinoline core structure, offering efficient and versatile routes to a wide array of substituted quinolines. While not always directly employed for the final carbamoylation step, these methods are crucial for preparing the necessary quinoline precursors. Various transition metals, including palladium, copper, iron, and rhodium, have been utilized in catalytic cycles to construct the quinoline ring system from simpler starting materials. These methods are advantageous due to their high efficiency, broad substrate scope, and the ability to construct complex molecular architectures.

For instance, palladium-catalyzed reactions, such as the Heck and Suzuki couplings, are powerful tools for the functionalization of quinoline scaffolds. Copper-catalyzed reactions have also been employed for the synthesis of 2-substituted quinolines. These transition metal-catalyzed methods provide access to a diverse library of quinoline derivatives that can subsequently be converted to the desired quinoline-O-carbamates through direct carbamoylation as described previously.

Multi-Component Reactions and One-Pot Syntheses for Quinoline Ring Systems

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful strategies for the efficient construction of complex molecules like quinolines from simple and readily available starting materials in a single synthetic operation. These reactions are highly atom-economical and environmentally friendly, as they reduce the number of synthetic steps, purifications, and waste generation.

Several named reactions are employed for the synthesis of the quinoline ring system, including the Friedländer, Pfitzinger, and Doebner-von Miller syntheses. These methods typically involve the condensation of anilines with carbonyl compounds. For example, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines, which are direct precursors for the synthesis of quinolin-4-yl carbamates. wikipedia.org The reaction proceeds via a Schiff base intermediate, which then undergoes thermal cyclization to form the 4-hydroxyquinoline. wikipedia.org

Modern advancements in MCRs have led to the development of novel and efficient protocols for quinoline synthesis. For example, a three-component reaction of anilines, aldehydes, and alkynes, often catalyzed by a transition metal, can provide rapid access to highly substituted quinolines. These MCRs offer a high degree of flexibility, allowing for the introduction of various substituents on the quinoline ring, which can then be further functionalized to the desired carbamate derivatives.

Advanced Strategies for Structural Diversification and Library Generation

To explore the structure-activity relationships and to optimize the properties of this compound, the synthesis of a diverse library of analogues is often necessary. This is achieved by systematically modifying different parts of the molecule, namely the quinoline ring and the carbamate moiety.

Substituent Modifications on the Quinoline Ring System

The properties of this compound can be finely tuned by introducing various substituents at different positions on the quinoline ring. The synthetic versatility of the quinoline nucleus allows for a wide range of modifications. nih.gov

Further diversification can be achieved by introducing other substituents onto the quinoline ring, such as alkyl, halogen, or methoxy (B1213986) groups. These modifications can be introduced either on the starting aniline (B41778) or carbonyl compound before the quinoline ring formation or by direct functionalization of the pre-formed quinoline ring. For example, the introduction of a methyl group at the C-2 position and a phenyl group at the C-4 position of the quinoline ring has been explored. nih.gov

Position of Carbamate on Quinoline RingStarting Hydroxyquinoline
44-Hydroxyquinoline
55-Hydroxyquinoline
66-Hydroxyquinoline
88-Hydroxyquinoline

Exploration of Variations within the Carbamate Moiety

In addition to modifying the quinoline ring, the structural diversity of this compound analogues can be significantly expanded by altering the N,N-disubstituted carbamate moiety. This is readily achieved by using different N,N-disubstituted carbamoyl chlorides in the direct carbamoylation reaction.

A range of analogues can be synthesized by varying the alkyl groups on the nitrogen atom of the carbamate. For example, in addition to the diethylcarbamate, dimethylcarbamate (B8479999) and N-ethyl-N-methylcarbamate derivatives have been prepared. nih.gov Furthermore, cyclic amines such as morpholine (B109124) can be incorporated to create derivatives like quinolin-O-yl (morpholino-4-yl)methanone. nih.gov This exploration of different substituents on the carbamate nitrogen allows for the modulation of factors such as lipophilicity, steric bulk, and hydrogen bonding capacity, which can have a significant impact on the molecule's biological activity and physicochemical properties.

Carbamate MoietyCorresponding Carbamoyl Chloride
DimethylcarbamateDimethylcarbamoyl chloride
DiethylcarbamateDiethylcarbamoyl chloride
N-ethyl-N-methylcarbamateN-ethyl-N-methylcarbamoyl chloride
Morpholine-4-carbonyl4-Morpholinecarbonyl chloride

Regioselective Synthesis and Isomer-Specific Research

The functionalization of the quinoline scaffold is a critical aspect of medicinal chemistry, as the position of substituents can dramatically alter the physicochemical and biological properties of the resulting derivatives. Regioselective synthesis, which is the ability to control the specific position at which a chemical reaction occurs, is therefore paramount in the development of quinoline-based compounds. Isomer-specific research, which investigates the distinct properties of molecules with the same chemical formula but different arrangements of atoms, is crucial for identifying the most effective and specific agents.

In the context of quinolinyl carbamates, regioselectivity determines the point of attachment of the carbamate moiety to the quinoline ring. The quinoline ring system has multiple positions where substitution can occur, leading to a variety of structural isomers, each with potentially unique characteristics. For instance, the synthesis of different positional isomers of quinolinyl diethylcarbamate is typically achieved by reacting the corresponding hydroxyquinoline isomer with diethylcarbamoyl chloride. tandfonline.com A study on quinoline-O-carbamate derivatives detailed the synthesis of quinolin-4-yl diethylcarbamate and quinolin-5-yl diethylcarbamate from 4-hydroxyquinoline and 5-hydroxyquinoline, respectively. tandfonline.com This highlights a direct and isomer-specific synthetic route.

While direct synthesis of this compound is not extensively detailed in the provided research, the established methods for other isomers provide a clear blueprint. The synthesis would logically proceed from its precursor, 2-hydroxyquinoline (B72897) (which exists in tautomeric equilibrium with quinolin-2(1H)-one), by reaction with diethylcarbamoyl chloride.

Research into quinoline derivatives often involves the comparative study of isomers to understand structure-activity relationships. For example, studies on mannose-quinoline conjugates have shown that biological activities, such as antioxidant and antibacterial effects, are dependent on the specific regioisomer. rsc.org Similarly, the pharmacological activity of benzhydro[f]quinoline analogs was found to differ significantly between cis and trans-isomers. nih.gov In the case of quinolinyl N,N-dimethylcarbamates, metalation reactions showed that substitution patterns were highly regioselective for isomers substituted at the 5, 7, and 8 positions, but not for the 6-position isomer. researchgate.net

The following table summarizes the synthesis of various quinolinyl diethylcarbamate isomers, demonstrating the common strategy for achieving regioselectivity based on the starting hydroxyquinoline.

Table 1: Synthesis of Quinolinyl Diethylcarbamate Isomers

Starting Material Product Reagent Yield Reference
4-Hydroxyquinoline Quinolin-4-yl diethylcarbamate Diethylcarbamoyl chloride 41% tandfonline.com

Beyond structural isomerism based on substitution position, carbamates themselves can exist as rotational isomers (or conformers), typically referred to as syn and anti conformations, due to the restricted rotation around the C–N bond. nih.gov This restricted rotation arises from the delocalization of the nitrogen lone pair electrons into the carbonyl group, giving the C-N bond partial double-bond character. nih.gov The energy barrier between these rotamers can be significant enough to allow for their observation and, in some cases, separation. This conformational isomerism adds another layer of structural complexity that can influence how the molecule interacts with biological targets.

Various synthetic strategies have been developed to achieve high regioselectivity in the functionalization of the quinoline core, which are foundational for creating specific isomers of derivatives like this compound.

Table 2: Examples of Regioselective Synthesis Methods for Quinoline Derivatives

Reaction Type Position Selectivity Key Reagents/Catalyst Substrate Scope Reference
C-H Halogenation C5-position Trihaloisocyanuric acid 8-Substituted quinolines rsc.org
Iodocyclization C3-position Molecular iodine (I₂) 2-Tosylaminophenylprop-1-yn-3-ols acs.org
[4+2] Cycloaddition C3-functionalization Palladium catalyst 2-Aminobenzyl alcohols and terminal alkynes mdpi.com

These methodologies underscore the importance of controlling reaction conditions and choosing appropriate reagents to selectively synthesize a desired quinoline isomer. The ability to produce isomerically pure compounds is essential for unambiguous pharmacological evaluation and the development of targeted molecular agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Quinolin 2 Yl Diethylcarbamate Derivatives

Impact of Quinoline (B57606) Ring Substitution on Biological Potency and Selectivity

Modifications to the quinoline ring are a key strategy for tuning the pharmacological profile of quinoline-based compounds. The position, number, and nature of substituents can dramatically alter biological activity and selectivity.

Research into related quinoline-2-carboxamides has shown that substitutions at the 8-position significantly impact inhibitory activity against human carbonic anhydrase (hCA) isoforms. A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides demonstrated that the nature of the substituent at this position dictates potency and selectivity. For instance, introducing a 3,5-dimethylbenzyl group resulted in a potent inhibitor of hCA II with an inhibition constant (Kᵢ) of 33.0 nM. nih.govnih.gov In contrast, a simple ethyl group at the same position yielded a much less potent compound. nih.govnih.gov This highlights that bulky, lipophilic substituents at the 8-position can enhance binding affinity for specific enzyme isoforms. nih.gov

Similarly, substitutions at the C-6 and C-8 positions have been shown to influence anticancer activity. Studies on 6-bromo-5-nitroquinoline (B1267105) and 6,8-diphenylquinoline revealed significant antiproliferative effects against various cancer cell lines. nih.gov The electronic properties and steric bulk of these substituents are crucial for the observed cytotoxicity.

The table below summarizes the inhibitory activity of various 8-substituted quinoline-2-carboxamides against different carbonic anhydrase isoforms, illustrating the impact of substitution on potency and selectivity. nih.govnih.gov

Compound IDR Group (Substitution at 8-position)hCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IV Kᵢ (nM)
5a Ethyl801588.46757
5b Propyl812685.75678
5d Benzyl102.7109.91021
5h 3,5-Dimethylbenzyl61.933.0657.2
Data sourced from J Enzyme Inhib Med Chem. nih.gov

Influence of Carbamate (B1207046) Substituents on Molecular Activity Profiles

The carbamate moiety (-OCONR₂) is a critical pharmacophore in many enzyme inhibitors, particularly for serine hydrolases. nih.gov The substituents on the carbamate nitrogen atom play a significant role in determining the molecule's activity profile.

Positional Isomerism and its Effects on Pharmacological Outcomes

Positional isomerism, which involves changing the location of a functional group on a core scaffold, can lead to profound differences in pharmacological activity. For quinoline-O-carbamate derivatives, the position of the carbamate group on the quinoline ring is a critical factor that dictates the compound's inhibitory profile against acetylcholinesterase (AChE) and BuChE. nih.gov

A comprehensive study demonstrated that moving the carbamate moiety to different positions on the quinoline ring resulted in distinct and often opposite selectivity profiles: nih.gov

4-Position: Derivatives with the carbamate at the C-4 position were selective BuChE inhibitors.

5-Position: Placing the carbamate at the C-5 position yielded potent dual inhibitors of both AChE and BuChE. Compound 3f in this series was a notable example, with IC₅₀ values of 1.3 µM for AChE and 0.81 µM for BuChE. nih.gov

6-Position: Moving the carbamate to the C-6 position resulted in compounds with moderate and selective AChE inhibitory activity.

8-Position: Derivatives with the carbamate at the C-8 position were potent and selective AChE inhibitors.

This dramatic shift in activity and selectivity underscores the importance of the carbamate's orientation and its interaction with specific residues within the active sites of different enzymes. The table below illustrates how the position of the carbamate group dictates the inhibitory selectivity of quinoline derivatives. nih.gov

Carbamate PositionGeneral Activity ProfileExample CompoundeeAChE IC₅₀ (µM)eqBuChE IC₅₀ (µM)Selectivity Index (AChE/BuChE)
Position 4 Selective BuChE Inhibitor3a 20.32.837.17
Position 5 Dual AChE/BuChE Inhibitor3f 1.30.811.60
Position 6 Selective AChE Inhibitor3k 10.3> 50< 0.21
Position 8 Selective AChE Inhibitor3m 6.5> 50< 0.13
Data sourced from Journal of Enzyme Inhibition and Medicinal Chemistry. nih.gov

Derivatization Effects on Ligand-Target Binding Interactions and Mechanistic Pathways

Derivatization of the quinolin-2-yl diethylcarbamate scaffold directly influences how the molecule interacts with its biological target at a molecular level. Carbamates are known to act as irreversible inhibitors of serine hydrolases by covalently modifying the catalytic serine nucleophile in the enzyme's active site. nih.govnih.gov This mechanism involves the carbamylation of the serine residue, which inactivates the enzyme. stanford.edu

Molecular modeling studies have provided insights into these binding interactions. For the dual AChE/BuChE inhibitor 3f (with the carbamate at the 5-position), docking analysis revealed that the quinoline ring engages in π-π stacking interactions with key aromatic residues like Trp286 in the AChE active site. nih.gov Furthermore, the carbamate moiety is positioned to interact with the catalytic triad, facilitating its inhibitory action. The specific substitutions and their positions on the quinoline ring influence the stability of this ligand-protein complex through various interactions, including hydrogen bonds and hydrophobic contacts. nih.gov

For quinoline-based inhibitors targeting other proteins, such as c-Met kinase, docking simulations have shown that the quinoline ring can form π-π stacking interactions with tyrosine residues and hydrogen bonds with methionine residues in the ATP-binding site, which are crucial for stabilizing the ligand-protein complex. mdpi.com These studies demonstrate that structural modifications introduced through derivatization are fundamental to achieving high-affinity binding and potent biological activity by optimizing the complementary interactions between the ligand and its target.

Advanced Research Methodologies for Characterization and Bioanalysis in Preclinical Studies

Advanced Spectroscopic Techniques for Structural Elucidation in Research

The definitive confirmation of the molecular structure of Quinolin-2-yl diethylcarbamate requires the application of several spectroscopic methods. These techniques provide orthogonal information that, when combined, allows for an unambiguous assignment of the compound's constitution and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for complete structural assignment. researchgate.netnih.govbeilstein-journals.org

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the quinoline (B57606) ring and the diethylcarbamate moiety. The aromatic region (typically δ 7.0–9.0 ppm) would display a set of multiplets corresponding to the six protons of the quinoline ring system. nih.govclockss.org The specific chemical shifts and coupling constants (J-values) would allow for the assignment of each proton. For instance, the proton at the C3 position is expected to be a doublet coupled to the C4 proton. rsc.org The diethylamino group would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, arising from spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. researchgate.netchemicalbook.com It would be expected to show nine distinct signals for the quinoline ring carbons and three signals for the diethylcarbamate group. The carbonyl carbon (C=O) of the carbamate (B1207046) would appear significantly downfield (typically δ 150-165 ppm). The carbon attached to the oxygen (C2 of the quinoline ring) would also be shifted downfield due to the electronegative oxygen atom. rsc.org

2D NMR Techniques: To resolve any ambiguities and confirm connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. mdpi.com

COSY would establish proton-proton couplings, confirming the connectivity within the quinoline ring's spin system.

HSQC would correlate each proton signal to its directly attached carbon atom.

HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for linking the diethylcarbamate group to the C2 position of the quinoline ring via the ester oxygen.

Predicted ¹H and ¹³C NMR Data for this compound (Based on data from analogous quinoline derivatives and diethylcarbamates)

¹H NMR (in CDCl₃, 400 MHz)
Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.1-8.3 d 1H Quinoline H-4
~7.8-8.0 d 1H Quinoline H-8
~7.6-7.8 m 1H Quinoline H-5
~7.4-7.6 m 1H Quinoline H-7
~7.2-7.4 m 1H Quinoline H-6
~7.1-7.2 d 1H Quinoline H-3
~3.5 q 4H -N(CH₂CH₃)₂

¹³C NMR (in CDCl₃, 100 MHz)

Predicted Chemical Shift (δ, ppm) Assignment
~155 Carbamate C=O
~152 Quinoline C-2
~147 Quinoline C-8a
~139 Quinoline C-4
~130 Quinoline C-7
~129 Quinoline C-5
~127 Quinoline C-4a
~125 Quinoline C-6
~115 Quinoline C-3
~42 -N(CH₂CH₃)₂

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. researchgate.netnih.govbeilstein-journals.org The IR spectrum of this compound would be expected to display several characteristic absorption bands that confirm its key structural features. researchgate.netnih.gov

Key expected vibrational frequencies include:

C=O Stretch: A strong, sharp absorption band in the region of 1730-1700 cm⁻¹ is characteristic of the carbonyl group in the carbamate ester linkage.

C-O Stretch: Bands corresponding to the C-O stretching vibrations of the ester group would be expected in the 1300-1150 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond in the diethylamino group would likely appear in the 1250-1020 cm⁻¹ range.

Aromatic C=C and C=N Stretches: Multiple sharp bands in the 1620-1450 cm⁻¹ region would confirm the presence of the quinoline aromatic system.

Aromatic C-H Stretch: A signal just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹) would indicate C-H bonds on the aromatic quinoline ring.

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹) would correspond to the C-H bonds of the ethyl groups.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of this compound (C₁₄H₁₆N₂O₂).

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would generate a molecular ion peak ([M]⁺ or [M+H]⁺). The subsequent fragmentation would provide evidence for the structure. mdpi.com Key predicted fragmentation pathways include:

Loss of the Diethylcarbamoyl Group: A primary fragmentation would likely involve the cleavage of the ester bond, leading to a fragment corresponding to the quinolin-2-ol cation (m/z 145) and the loss of the diethylcarbamoyl radical.

McLafferty Rearrangement: Fragmentation of the diethylamino portion could occur, leading to the loss of an ethene molecule (C₂H₄), resulting in a fragment ion peak at [M-28]⁺.

Quinoline Ring Fragmentation: Further fragmentation of the quinoline nucleus itself, such as the characteristic loss of HCN from the quinoline cation, could also be observed. chempap.org

Predicted Key Mass Fragments for this compound

m/z Predicted Fragment Identity
244 [M]⁺, Molecular Ion
145 [M - N(CH₂)₂CO]⁺, Quinolin-2-ol cation
117 [Quinoline - HCN]⁺
100 [O=C=N(C₂H₅)₂]⁺, Diethylcarbamoyl cation

Chromatographic Separation Techniques for Purity and Isomer Analysis in Research

Chromatographic methods are indispensable in preclinical research for assessing the purity of synthesized compounds and for separating closely related isomers. For this compound, techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) would be the methods of choice.

A typical reversed-phase HPLC (RP-HPLC) method would be developed to assess the purity of the compound. This would involve using a non-polar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with additives like formic acid or trifluoroacetic acid to improve peak shape. The retention time of the compound under specific conditions would serve as an identifier, while the peak area would be used for quantification and purity determination (e.g., >95%).

Furthermore, if positional isomers were generated during synthesis (e.g., Quinolin-4-yl or Quinolin-8-yl diethylcarbamate), specialized chromatographic methods would be developed to separate them. This might involve screening different columns (e.g., phenyl-hexyl, pentafluorophenyl) and optimizing mobile phase composition and pH to exploit subtle differences in polarity and structure between the isomers.

Biochemical Assay Development and Optimization for Enzyme and Receptor Ligand Screening

Given that numerous quinoline and carbamate derivatives exhibit biological activity, particularly as enzyme inhibitors, this compound would be subjected to a battery of biochemical assays. nih.gov A key target class for related quinoline-O-carbamates are cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's. nih.govtandfonline.comnih.gov

Enzyme Inhibition Assays: The inhibitory potential of this compound against AChE and BChE would be evaluated using a modified Ellman's method. This colorimetric assay measures the activity of the enzyme by detecting the product of substrate hydrolysis. The assay would be optimized for substrate concentration, enzyme concentration, and incubation time. The potency of the compound would be determined by calculating its half-maximal inhibitory concentration (IC₅₀), which is the concentration required to reduce enzyme activity by 50%. mdpi.com

Kinetic Studies: To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), enzyme kinetic studies would be performed. By measuring reaction rates at various concentrations of both the substrate and the inhibitor, Lineweaver-Burk plots can be generated. This analysis provides insights into whether the compound binds to the enzyme's active site or an allosteric site. nih.gov

Receptor Ligand Screening: Beyond enzyme inhibition, the compound could be screened against a panel of G-protein coupled receptors (GPCRs), ion channels, and kinases to identify other potential biological targets and to assess its selectivity. This is often done using high-throughput screening (HTS) platforms that employ fluorescence-based or radiometric assays to measure binding affinity or functional activity. researchgate.net For example, studies on other quinoline derivatives have explored their role as inhibitors of receptors like the TGFβ type II receptor. sigmaaldrich.com

Illustrative IC₅₀ Data from Analogous Quinoline-O-Carbamate Compounds (Data from Chen et al., 2023 for quinoline-O-carbamate isomers) nih.gov

Compound (Position of carbamate) AChE IC₅₀ (µM) BuChE IC₅₀ (µM) Selectivity Index (AChE/BuChE)
Quinolin-5-yl dimethylcarbamate (B8479999) 1.3 0.81 1.60
Quinolin-4-yl diethylcarbamate 15.6 1.95 8.00
Quinolin-8-yl dimethylcarbamate 6.5 30.1 0.22

| Quinolin-6-yl diethylcarbamate | 17.6 | > 50 | < 0.35 |

This data illustrates that the position of the carbamate group on the quinoline ring dramatically influences both potency and selectivity, highlighting the importance of such assays in preclinical evaluation.

Emerging Research Frontiers and Future Perspectives for Quinolin 2 Yl Diethylcarbamate Research

Exploration of Unexplored Biological Targets and Novel Therapeutic Avenues

The quinoline (B57606) nucleus is a common feature in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govekb.eg The carbamate (B1207046) moiety, known for its role as a pharmacophore in cholinesterase inhibitors like rivastigmine, also contributes to the compound's chemical stability and cell permeability. tandfonline.comacs.org The combination of these two moieties in quinoline-carbamates has primarily been explored for neurodegenerative diseases, but significant potential exists in other therapeutic areas. nih.govtandfonline.com

Cholinesterase Inhibition and Beyond: Research has demonstrated that quinoline-O-carbamate derivatives are effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key targets in Alzheimer's disease. tandfonline.comnih.gov The position of the carbamate group on the quinoline ring significantly influences activity and selectivity. For instance, derivatives with the carbamate at the 5-position can act as potent dual inhibitors of both AChE and BuChE, while those with the carbamate at the 8-position tend to be more selective for AChE. nih.govtandfonline.com A study on various quinoline-O-carbamate derivatives revealed that compound 3f , with a diethylcarbamoyl group at the 5-position, was a potent dual inhibitor with IC₅₀ values of 1.3 µM for AChE and 0.81 µM for BuChE. tandfonline.comresearchgate.net Furthermore, this compound exhibited anti-inflammatory properties by reducing the production of nitric oxide (NO), IL-6, and IL-1β, suggesting a multi-target approach for Alzheimer's treatment. tandfonline.comnih.gov

Anticancer Potential: The quinoline scaffold is present in numerous anticancer agents, targeting mechanisms like the inhibition of topoisomerases, protein kinases (such as VEGFR), and tubulin polymerization. ekb.egnih.govarabjchem.org Quinoline carboxamides, a related class, have shown potent activity as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a crucial protein in the DNA damage response pathway, and as inhibitors of topoisomerase and protein kinases. nih.govresearchgate.net Given that the carbamate group can be a stable surrogate for amide or ester linkages, future research could design quinoline-carbamates that mimic these interactions to target kinases or other enzymes implicated in cancer. acs.org The structural versatility allows for modifications to target specific enzyme binding sites, such as the hinge region of kinases. researchgate.net

Antimicrobial and Antifungal Avenues: Quinoline derivatives have a long history as antimicrobial agents. biointerfaceresearch.comnih.gov Modern research has identified specific targets, such as the peptide deformylase (PDF) enzyme in bacteria. nih.gov A series of quinoline derivatives were designed as PDF inhibitors and showed excellent antibacterial activity with MIC values as low as 3.12 µg/mL. nih.gov Similarly, quinoline-based compounds have demonstrated activity against Mycobacterium tuberculosis and various fungal pathogens. nih.govnih.gov The development of quinoline-carbamates as antimicrobial agents remains a relatively unexplored but promising field, potentially offering novel mechanisms to combat drug-resistant pathogens. researchgate.net

Compound ClassBiological Target(s)Therapeutic AvenueKey FindingsCitations
Quinoline-O-Carbamates Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Alzheimer's DiseaseCompound 3f is a dual inhibitor (AChE IC₅₀ = 1.3 µM, BuChE IC₅₀ = 0.81 µM) with anti-inflammatory effects. tandfonline.comnih.govtandfonline.com
Quinoline Carboxamides Topoisomerase, Protein Kinases, ATM KinaseCancerPotent inhibition of cancer cell lines by targeting DNA repair and signaling pathways. nih.govresearchgate.net
Quinoline Derivatives Peptide Deformylase (PDF)Bacterial InfectionsExcellent MIC values (3.12-50 µg/mL) against various bacterial strains. nih.gov
Quinoline Derivatives VariousFungal & Mycobacterial InfectionsPotent activity against C. neoformans and M. tuberculosis H37Rv. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Predictive Modeling and Virtual Screening: ML models, including deep neural networks (DNNs), can be trained on existing data to predict the biological activity and physicochemical properties (ADMET - absorption, distribution, metabolism, excretion, toxicity) of new compounds. nih.gov For quinoline-carbamates, models can be built to predict binding affinity to targets like AChE or specific cancer-related kinases. oxfordglobal.com This allows for the rapid virtual screening of large compound libraries, prioritizing the synthesis of only the most promising candidates and reducing costs. nih.govnih.gov For example, molecular docking and ADMET assessment were used to guide the synthesis of quinoline derivatives as antibacterial agents. nih.gov

Generative AI for Novel Scaffolds: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties. nih.gov These models can be constrained to generate novel quinoline-carbamate structures with predicted high activity and drug-likeness. This approach moves beyond simple modifications of existing compounds and allows for genuine innovation and the discovery of patentable new chemical entities. pharma-iq.com A collaboration between Pfizer and PostEra utilized ML to discover potent SARS-CoV-2 PLpro inhibitors in under eight months, demonstrating the power of these techniques. nih.gov

Active Learning for Efficient Optimization: In medicinal chemistry, experimental data is often limited and expensive to acquire. Active learning, an ML strategy, addresses this by intelligently selecting the next most informative compounds to synthesize and test. nih.gov The model identifies areas of the chemical space where its predictions are most uncertain and directs experimental efforts there. This approach was successfully used to identify compounds with nanomolar kinase activity and inhibitors of Mycobacterium tuberculosis, demonstrating its efficiency. nih.gov This methodology could be applied to optimize the selectivity of quinoline-carbamates for different cholinesterase subtypes or for a specific kinase among a family of related enzymes.

Development of Advanced Synthetic Methodologies for Enhanced Research Scalability and Sustainability

The ability to synthesize a wide variety of quinoline-carbamate analogs is crucial for establishing structure-activity relationships (SAR) and for producing lead compounds on a larger scale. Modern synthetic chemistry offers numerous advanced methodologies that are more efficient, sustainable, and scalable than traditional methods. mdpi.com

Advanced Quinoline Core Synthesis: Classic methods for quinoline synthesis like the Skraup, Doebner-Von Miller, and Friedländer reactions often require harsh conditions. mdpi.com Recent advancements focus on more sustainable and versatile approaches:

Transition-Metal Catalysis: Catalysts based on rhodium, ruthenium, palladium, and copper enable highly efficient C-H activation and annulation reactions to build the quinoline core under milder conditions. mdpi.comnumberanalytics.com For example, copper-catalyzed cascade reactions can be used to synthesize 2-substituted quinolines directly from aryl aldehydes, anilines, and acrylic acid under aerobic conditions. organic-chemistry.org

Metal-Free Synthesis: To avoid metal contamination and reduce costs, metal-free protocols have been developed. These can involve iodine catalysis, radical-promoted cyclizations, or the use of ionic liquids as both solvent and catalyst, aligning with the principles of green chemistry. mdpi.comnih.govrsc.org

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and improve yields for classic condensations like the Friedländer reaction. mdpi.com

Sustainable Carbamate Formation: The standard synthesis of the carbamate linkage involves reacting a hydroxyquinoline with a carbamoyl (B1232498) chloride or isocyanate. nih.gov Future research should focus on developing more sustainable versions of this reaction. This could involve using less hazardous reagents, developing catalytic methods that avoid stoichiometric activators, or employing flow chemistry. Flow synthesis, where reagents are pumped through a reactor in a continuous stream, offers benefits in safety, scalability, and precise control over reaction conditions, making it ideal for producing libraries of analogs for screening.

Synthetic StrategyCatalyst/ConditionsKey AdvantagesCitations
C-H Activation/Annulation Rhodium, RutheniumHigh efficiency, novel bond formations. mdpi.com
Coupling Reactions Palladium, CopperVersatility, broad functional group tolerance. numberanalytics.comorganic-chemistry.org
Friedländer Reaction Microwave, Ionic LiquidsGreen chemistry, reduced reaction times, high yields. mdpi.commdpi.com
Metal-Free Annulation Iodine, Radical InitiatorsAvoids metal contamination, low-cost catalyst. mdpi.comrsc.org

Design of Quinoline-Carbamates as Advanced Research Probes and Chemical Tools

Beyond their therapeutic potential, quinoline-carbamates can be designed as sophisticated molecular tools to study biological systems. The inherent fluorescence of the quinoline ring and the reactivity of the carbamate group make this scaffold ideal for developing research probes. rsc.orgnih.gov

Fluorescent Probes for Sensing and Imaging: The quinoline core is a fluorophore whose properties can be modulated by substituents. nih.gov By attaching specific recognition moieties, quinoline-based molecules have been developed as highly sensitive and selective fluorescent probes for detecting metal ions like Zn²⁺ and biologically relevant anions like bisulfite. rsc.orgnih.gov A 7-(diethylamino)quinolin-2(1H)-one derivative was designed as a turn-off fluorescent probe for bisulfite with a detection limit of 0.7 μmol L⁻¹. nih.gov Future work could involve designing quinoline-carbamate probes where the carbamate itself acts as the recognition site or as a linker to another recognition element. Such probes could be used to visualize the distribution and activity of enzymes or other target proteins within living cells.

Activity-Based Probes (ABPs): The carbamate moiety is a reactive functional group that can be designed to covalently bind to the active site of specific enzymes, such as serine hydrolases (which include cholinesterases). An activity-based probe based on the quinoline-carbamate scaffold could be synthesized with a reporter tag (like a fluorophore or a biotin (B1667282) handle). This ABP would selectively label its target enzyme in a complex biological sample, allowing for the direct measurement of enzyme activity, inhibitor screening, and target identification. The electron-deficient nature of the quinoline ring combined with an activated carbamate can create a highly electrophilic center, facilitating this type of targeted covalent modification. evitachem.com This approach offers a powerful tool to explore unexplored biological roles of target enzymes and to validate new drug targets in their native environment.

Q & A

Q. Table 1: Representative Synthesis Conditions

Starting MaterialCatalystSolventTemp (°C)Yield (%)Reference
8-AminoquinolineCuIDMF8072
Quinoline-2-carboxaldehydeACN2565*
*Yield for intermediate; final step requires carbamate coupling.

Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Confirm purity using 1H^{1}\text{H}/13C^{13}\text{C} NMR and HRMS .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
A multi-technique approach ensures structural validation:

  • 13C^{13}\text{C} NMR : Key peaks include δ ~158 ppm (carbamate carbonyl) and δ 78 ppm (diethyl-O–C–O) .
  • IR : Stretch at ~1740 cm1^{-1} (C=O) and 1250 cm1^{-1} (C–O–C) .
  • HRMS : Calculate exact mass for [M+H]+[M+H]^+ (e.g., C16_{16}H19_{19}N2_{2}O3_{3}: 287.1396) .

Q. Table 2: Key Spectroscopic Data

TechniqueDiagnostic SignalReference
13C^{13}\text{C} NMR146.73 ppm (quinoline C2), 44.66 ppm (N–CH2_2)
IR3562 cm1^{-1} (N–H stretch in carbamate)

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations .
  • First aid : For skin contact, wash immediately with soap/water; eye exposure requires 15-min saline rinse .
  • Storage : Keep in airtight containers away from oxidizers .

Advanced: How can DFT calculations resolve electronic structure or reaction mechanisms involving this compound?

Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for:

  • Reaction pathways : Simulate transition states in carbamoylation to identify rate-limiting steps .
  • Electronic properties : Calculate HOMO/LUMO energies to predict reactivity (e.g., nucleophilic attack at carbonyl) .
  • Solvent effects : Use implicit solvation models (e.g., PCM) to refine Gibbs free energy profiles .

Methodological Tip : Validate computational results against experimental 13C^{13}\text{C} NMR chemical shifts (δ ~158 ppm for carbonyl) .

Advanced: How to address contradictions in reported yields or byproduct profiles for this compound?

Answer:
Discrepancies often arise from:

  • Catalyst loading : Excess CuI may accelerate side reactions (e.g., quinoline ring oxidation) .
  • Workup conditions : Acidic quenching can hydrolyze carbamates; use neutral buffers .
  • Analytical cross-validation : Combine GC-MS and 1H^{1}\text{H} NMR to quantify byproducts .

Case Study : A 15% yield drop in scaled-up reactions was traced to inadequate temperature control; optimizing to 80°C stabilized intermediates .

Advanced: What strategies elucidate the mechanism of carbamate formation in quinoline systems?

Answer:

  • Isotopic labeling : Use 18O^{18}\text{O}-labeled CO2_2 to track carbamate oxygen sourcing .
  • Kinetic studies : Perform variable-temperature NMR to measure activation parameters .
  • Computational modeling : Identify intermediates via DFT-optimized geometries (e.g., six-membered transition states in Cu-catalyzed pathways) .

Key Insight : Copper-mediated C–H activation proceeds via a concerted metallation-deprotonation mechanism, supported by kinetic isotope effects .

Advanced: How to design structure-activity relationship (SAR) studies for quinoline carbamate derivatives?

Answer:

  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., –NO2_2) or donating (–OCH3_3) groups at quinoline C4/C6 positions .
  • Biological assays : Test cholinesterase inhibition (IC50_{50}) and correlate with computed LogP values .
  • Crystallography : Resolve X-ray structures to link steric effects (e.g., diethyl vs. dimethyl carbamates) to activity .

Q. Table 3: SAR Design Parameters

VariableMethodOutcome Metric
Electronic effectsHammett σ constantsIC50_{50}
Steric bulkMolecular volume calculationsBinding affinity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.